

(R)-Carbinoxamine Maleate: A Comparative Analysis Against Other First-Generation Antihistamines

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Compound of Interest

Compound Name: Carbinoxamine maleate, (R)-

Cat. No.: B15188262

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(R)-Carbinoxamine maleate, a first-generation antihistamine, demonstrates a distinct profile in its receptor binding affinities and associated side effects when compared to its counterparts. This guide provides a comprehensive comparison of (R)-Carbinoxamine maleate with other prominent first-generation antihistamines, supported by quantitative data from experimental studies, to assist researchers and drug development professionals in their evaluation of these compounds.

First-generation antihistamines, while effective in mitigating allergic reactions, are known for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier and interact with various receptors.^{[1][2][3]} (R)-Carbinoxamine maleate, the active enantiomer of carbinoxamine, is a potent histamine H1 receptor antagonist.^[4] Understanding its specific characteristics in relation to other drugs in its class is crucial for targeted therapeutic development.

Performance Comparison: Receptor Binding and Side Effect Profiles

To provide a clear and objective comparison, the following tables summarize key quantitative data for (R)-Carbinoxamine maleate and other selected first-generation antihistamines.

Table 1: Histamine H1 Receptor Binding Affinity

This table presents the inhibitory constant (K_i) values for the histamine H1 receptor. A lower K_i value indicates a higher binding affinity.

Antihistamine	H1 Receptor Binding Affinity (K _i , nM)
(R)-Carbinoxamine maleate	Data not readily available in searched literature
Hydroxyzine	2 - 10[1][5]
Diphenhydramine	Value not consistently reported
Clemastine	8.59[6]
Promethazine	Value not consistently reported
Chlorpheniramine	Value not consistently reported
Brompheniramine	Value not consistently reported

Table 2: Anticholinergic Activity

The anticholinergic activity is presented as pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA₂ values indicate greater anticholinergic potency.

Antihistamine	Anticholinergic Activity (pA ₂)
(R)-Carbinoxamine maleate	Data not readily available in searched literature
Cyproheptadine	8.2[7]
Promethazine	> Cyproheptadine[7]
Diphenhydramine	> Loratadine[7]
Chlorpheniramine	< Loratadine[7]
Hydroxyzine	< Chlorpheniramine[7]

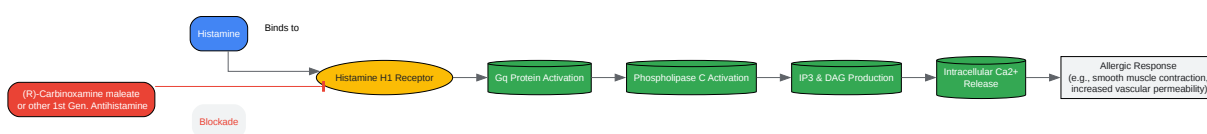
Table 3: Sedative Potential

Sedation is a common side effect of first-generation antihistamines. While direct comparative sedation scores are not uniformly available, studies have ranked their sedative potential based on various measures, including proportional impairment ratios. A higher ratio indicates greater sedation.

Antihistamine	Relative Sedative Potential
(R)-Carbinoxamine maleate	Specific comparative data not readily available
Hydroxyzine	High[8]
Diphenhydramine	High[8]
Chlorpheniramine	High[8]
Promethazine	High
Clemastine	Data not readily available in searched literature
Brompheniramine	Data not readily available in searched literature

Signaling Pathways and Experimental Workflows

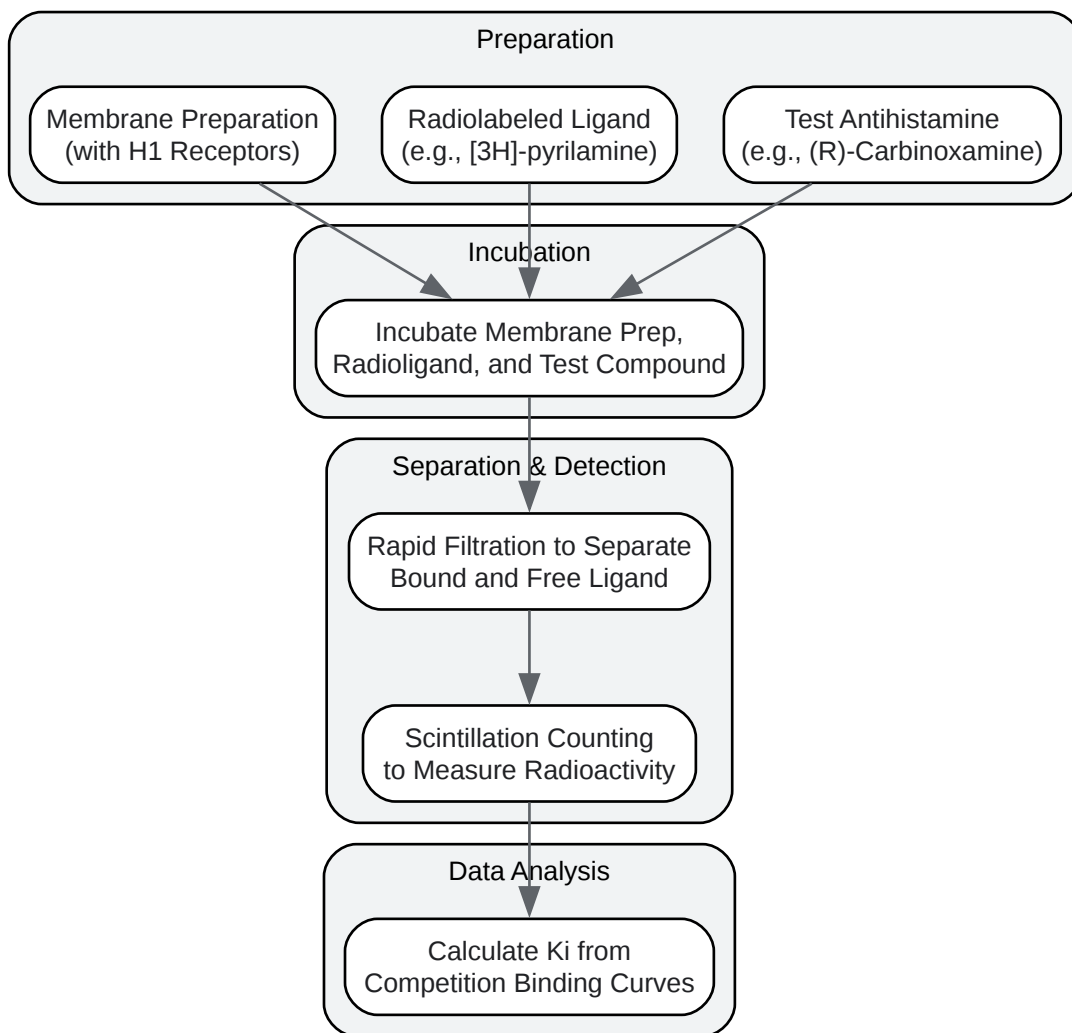
The primary mechanism of action for first-generation antihistamines is the competitive antagonism of the histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and its subsequent blockage by an antagonist.



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Caption: Histamine H1 Receptor Signaling Pathway and its Blockade.

The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the binding affinity of antihistamines to the H1 receptor.



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Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity (K_i) of a test compound for the histamine H1 receptor.

- Materials:
 - Cell membranes expressing the human histamine H1 receptor.
 - Radioligand: [3H]-pyrilamine (a potent H1 antagonist).
 - Test compounds: (R)-Carbinoxamine maleate and other first-generation antihistamines.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation fluid.
 - 96-well plates.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of the test compounds.
 - In a 96-well plate, add the cell membranes, [3H]-pyrilamine (at a concentration near its K_d), and either buffer (for total binding), a saturating concentration of a non-radiolabeled H1 antagonist (for non-specific binding), or the test compound.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
 - Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Assessment of Anticholinergic Activity (in vitro functional assay)

This protocol measures the ability of an antihistamine to antagonize the effects of a muscarinic receptor agonist in an isolated tissue preparation.

- Materials:
 - Guinea pig ileum or trachea.
 - Krebs-Henseleit solution (physiological salt solution).
 - Carbachol (a muscarinic agonist).
 - Test compounds: (R)-Carbinoxamine maleate and other first-generation antihistamines.
 - Organ bath setup with an isometric force transducer.
 - Data acquisition system.
- Procedure:
 - Isolate a segment of guinea pig ileum or trachea and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

- Allow the tissue to equilibrate under a resting tension.
- Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
- Wash the tissue and allow it to return to baseline.
- Incubate the tissue with a fixed concentration of the test antihistamine for a predetermined period.
- Obtain a second concentration-response curve for carbachol in the presence of the antihistamine.
- Repeat steps 4-6 with different concentrations of the antihistamine.
- Calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist).
- Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
- The pA2 value is determined from the x-intercept of the Schild plot.

3. Clinical Assessment of Sedation (Visual Analog Scale - VAS)

This is a subjective method used in clinical trials to quantify the level of sedation experienced by a subject.

- Materials:
 - Visual Analog Scale (a 100 mm horizontal line with "Not at all drowsy" at one end and "Extremely drowsy" at the other).
 - Study participants.
 - Test compounds and placebo.
- Procedure:

- Administer the test antihistamine or placebo to the study participants in a double-blind, randomized manner.
- At specified time points after drug administration, ask the participants to mark a vertical line on the VAS to indicate their current level of drowsiness.
- Measure the distance in millimeters from the "Not at all drowsy" end to the participant's mark. This is the sedation score.
- Collect and analyze the data to compare the mean sedation scores between the different treatment groups.

Conclusion

This comparative guide highlights the key performance characteristics of (R)-Carbinoxamine maleate in the context of other first-generation antihistamines. While a complete quantitative dataset for (R)-Carbinoxamine maleate is not fully available in the reviewed literature, the provided information on related compounds and the detailed experimental protocols offer a robust framework for its further investigation and comparison. The presented data underscores the variability in receptor binding affinities and side effect profiles within the first-generation antihistamine class, emphasizing the need for careful consideration in research and development applications.

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